molecular formula C18H12Cl2N4O3S B2911875 2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide CAS No. 450341-27-2

2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide

Cat. No.: B2911875
CAS No.: 450341-27-2
M. Wt: 435.28
InChI Key: ZTFLZABLYSGCRI-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a heterocyclic compound featuring a thienopyrazole core substituted with a 4-chlorophenyl group and a benzamide moiety containing nitro and chloro substituents. Its unique combination of electron-withdrawing groups (chloro, nitro) and heterocyclic architecture distinguishes it from related compounds.

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O3S/c19-10-1-3-11(4-2-10)23-17(14-8-28-9-16(14)22-23)21-18(25)13-7-12(24(26)27)5-6-15(13)20/h1-7H,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFLZABLYSGCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl and nitrobenzamide groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the thieno[3,4-c]pyrazole core.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atoms could result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound shares the thieno[3,4-c]pyrazol-3-yl scaffold with several analogs, but variations in substituents significantly influence properties:

Compound Name Substituents on Benzamide Substituents on Pyrazole Key Structural Features CAS/Reference
Target Compound 2-chloro, 5-nitro 4-chlorophenyl Strong electron-withdrawing nitro group at meta position Not specified
5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide 5-chloro, 2-nitro 4-fluorophenyl Fluorine substituent (smaller, electronegative) vs. chlorine
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-bromo 4-methylphenyl Bromo (bulkier) and methyl (electron-donating) groups 958587-45-6
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide with 5-oxo 4-chlorophenyl Pyrrolidine ring introduces conformational rigidity 893934-07-1

Key Observations :

  • Nitro vs.
  • Fluorine vs. Chlorine : The 4-fluorophenyl analog () may exhibit altered metabolic stability due to fluorine’s resistance to oxidation .
  • Pyrrolidine Carboxamide : The pyrrolidine derivative () introduces a cyclic amide, likely affecting solubility and bioavailability .

Physicochemical Properties

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₉H₁₃Cl₂N₄O₃S 463.3 Nitro, chloro, benzamide
4-Bromo Analog () C₁₈H₁₆BrN₃O₂S 426.3 Bromo, methylphenyl
Pyrrolidine Analog () C₂₂H₁₉ClN₄O₂S 438.9 Pyrrolidine, oxo

Analysis :

  • The pyrrolidine analog’s higher molecular weight (438.9 vs. 463.3) may correlate with improved thermal stability due to ring rigidity .

Fungicidal Activity

Key comparisons:

  • Nitro Position : The meta-nitro group in the target compound vs. para-substituted nitro in A.1.35 may alter steric interactions with fungal cytochrome bc1 complexes .
  • Chlorophenyl vs. Fluorophenyl : Fluorophenyl analogs () could exhibit broader-spectrum activity due to fluorine’s electronegativity, but with trade-offs in environmental persistence .

Enzyme Inhibition

Thieno[3,4-c]pyrazol-3-yl acetamides in act as autotaxin inhibitors. The target compound’s benzamide group may enhance binding affinity compared to acetamide derivatives due to π-π stacking interactions with aromatic enzyme residues .

Biological Activity

2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a compound belonging to the class of thieno[3,4-c]pyrazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is C18H14ClN3O3SC_{18}H_{14}ClN_{3}O_{3}S, with a molecular weight of 385.84 g/mol. The compound features a thieno[3,4-c]pyrazole moiety, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activities of thieno[3,4-c]pyrazole derivatives have been extensively studied. Key findings regarding the biological activity of 2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide include:

  • Antitumor Activity :
    • Research indicates that derivatives of pyrazole compounds exhibit significant inhibitory effects against various cancer cell lines by targeting key enzymes involved in cell proliferation and survival pathways.
    • The compound has shown promising results in inhibiting BRAF(V600E) mutations associated with melanoma and other cancers .
  • Anti-inflammatory Properties :
    • Studies suggest that thieno[3,4-c]pyrazole derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
    • The mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced inflammation in animal models .
  • Antibacterial Activity :
    • The compound has demonstrated antibacterial properties against a range of gram-positive and gram-negative bacteria. In vitro studies revealed that it inhibits bacterial growth by disrupting cell membrane integrity .

Structure-Activity Relationship (SAR)

The biological activity of 2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide can be attributed to its structural features. The presence of chlorine atoms and the nitro group enhances its lipophilicity and ability to penetrate biological membranes.

Structural Feature Impact on Activity
Chlorine SubstituentsIncreases potency against cancer cells
Nitro GroupEnhances antibacterial activity
Thieno[3,4-c]pyrazoleCritical for interaction with biological targets

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of this compound against human melanoma cells (A375) and found a dose-dependent inhibition of cell viability with an IC50 value indicating significant potency compared to standard chemotherapeutics.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in paw swelling compared to control groups, suggesting strong anti-inflammatory effects.

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